

An In-depth Technical Guide to Triperiden (CAS No. 14617-17-5)

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Compound of Interest

Compound Name: *Triperiden*

Cat. No.: *B1683667*

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Abstract

Triperiden, identified by CAS number 14617-17-5 and also known as Norakin, is a synthetically derived compound with a dual mechanism of action. It functions as both an anticholinergic agent, primarily targeting muscarinic receptors, and as an antiviral compound, specifically inhibiting the replication of the influenza virus. This technical guide provides a comprehensive overview of **Triperiden**'s physicochemical properties, synthesis, pharmacology, pharmacokinetics, and analytical methodologies. Detailed experimental protocols and quantitative data are presented to support further research and development.

Physicochemical Properties

Triperiden hydrochloride is a white to off-white crystalline powder. Its fundamental physicochemical characteristics are summarized in the table below.

Property	Value	Reference
CAS Number	14617-17-5	[1][2]
Molecular Formula	C ₂₁ H ₃₀ ClNO	[2]
Molecular Weight	347.92 g/mol	[2]
IUPAC Name	1-phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0 ^{2,6}]heptan-3-yl)propan-1-ol;hydrochloride	[2]
Appearance	White to off-white powdered solid	[3]
Solubility	Soluble in DMSO.	[2]
Storage	Store at -20°C for the long term.	[2]

Synthesis of Triperiden Hydrochloride

The synthesis of **Triperiden** hydrochloride typically involves a multi-step process, prominently featuring a Mannich reaction followed by a Grignard reaction.[4]

Synthetic Pathway Overview

A common synthetic route commences with 5-ethylene-2-norbornene, which is oxidized to the key intermediate, 5-acetyl norbornene. This intermediate then undergoes a Mannich reaction with piperidine hydrochloride and paraformaldehyde to form a Mannich base. Subsequent reaction of the Mannich base with a phenylmagnesium halide via a Grignard reaction yields the **Triperiden** free base. Finally, treatment with hydrochloric acid affords **Triperiden** hydrochloride.[4][5]



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Figure 1: Synthetic pathway of **Triperiden** Hydrochloride.

Experimental Protocols

2.2.1. Preparation of Intermediate II (5-acetyl norbornene)

This protocol is based on the description in patent CN106187948B.[3]

- Objective: To synthesize the key intermediate 5-acetyl norbornene from 5-ethylene-2-norbornene via selective oxidation.
- Procedure:
 - In an autoclave, combine 5-ethylene-2-norbornene, a mixed solvent (e.g., acetonitrile-water), and a heavy metal catalyst (e.g., palladium chloride and copper chloride).[5]
 - Displace the air in the autoclave with oxygen.
 - Maintain the reaction temperature at 80-90°C and the pressure at 15-16 atmospheres for 4 hours.[4]
 - Monitor the reaction completion by Gas Chromatography (GC).
 - After completion, cool the mixture to room temperature and filter through diatomaceous earth.
 - Concentrate the filtrate under reduced pressure to obtain Intermediate II as a colorless oily liquid.[4]

2.2.2. Preparation of Intermediate III (Mannich Base)

This protocol is adapted from patent CN106187948B.[3]

- Objective: To synthesize the Mannich base intermediate via the reaction of 5-acetyl norbornene with piperidine hydrochloride and paraformaldehyde.
- Procedure:

- In a reaction vessel, mix Intermediate II, piperidine hydrochloride, paraformaldehyde, and glacial acetic acid.
- Heat the mixture to 95-98°C with stirring and maintain this temperature for 3 hours.
- Monitor the reaction by thin-layer chromatography (TLC) using a solvent system of ethyl acetate:petroleum ether (2:1).
- Upon completion, concentrate the mixture to dryness.
- Add acetone to the residue, stir for 30 minutes, filter, and dry the solid to obtain the hydrochloride salt of Intermediate III.
- To isolate the free base, dissolve the hydrochloride salt in water and methylene chloride, and adjust the pH to 11-12 with 1N sodium hydroxide solution.
- Separate the organic layer, and extract the aqueous layer with methylene chloride.
- Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate to obtain Intermediate III as a colorless oily liquid.

2.2.3. Preparation of **Triperiden** Hydrochloride

This protocol is based on the description in patent CN106187948B.[3]

- Objective: To synthesize **Triperiden** via a Grignard reaction followed by salt formation.
- Procedure:
 - Prepare a Grignard reagent (phenylmagnesium bromide) from bromobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF).
 - Add a solution of Intermediate III in THF to the Grignard reagent at a controlled temperature.
 - After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the **Triperiden** free base (Intermediate V).
- Dissolve the free base in acetone and cool to 0-5°C.[5]
- Slowly introduce hydrogen chloride gas until precipitation is complete.[5]
- Stir for an additional 20 minutes, filter the solid, wash with acetone, and dry under vacuum at 70-75°C to yield **Triperiden** hydrochloride as a white powder.[3][5]

Quantitative Data from Synthesis

Step	Product	Yield	Purity (HPLC)	Reference
Mannich Reaction	Intermediate III	86.2% - 86.5%	-	[3]
Grignard & Salt Formation	Triperiden HCl	93.2% - 97.0%	99.6% - 99.8%	[3]

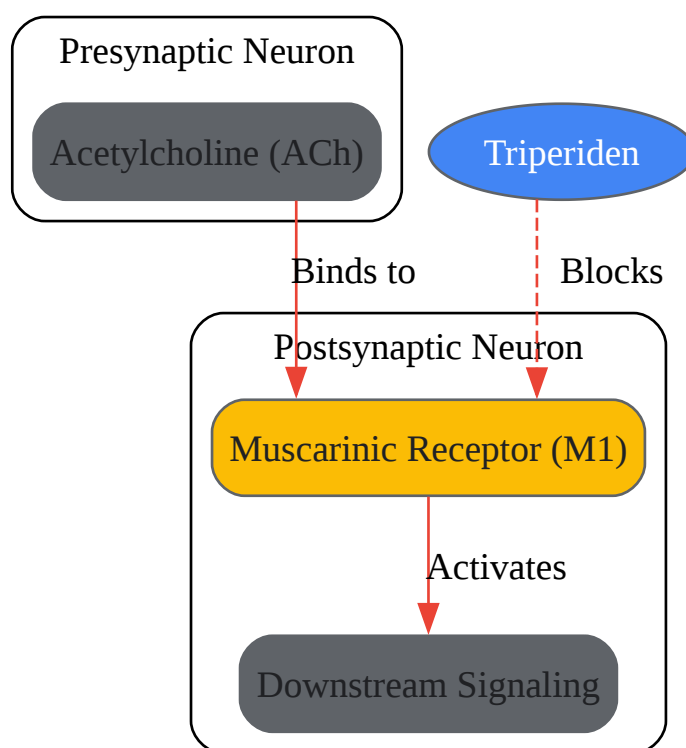
Pharmacology

Triperiden exhibits two distinct pharmacological activities: anticholinergic and antiviral.

Anticholinergic Activity

Triperiden acts as a muscarinic acetylcholine receptor antagonist.[6] It has a high affinity for the M1 muscarinic receptor subtype, which is prevalent in the central nervous system.[1] By blocking these receptors, **Triperiden** helps to restore the balance of cholinergic and dopaminergic activity in the basal ganglia, which is disrupted in Parkinson's disease.[6]

3.1.1. Signaling Pathway



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Figure 2: Anticholinergic mechanism of action of **Triperiden**.

3.1.2. Quantitative Data: Receptor Binding Affinity

While specific K_i values for **Triperiden** are not readily available in the provided search results, data for the closely related compound Biperiden indicate its high affinity for muscarinic receptors.

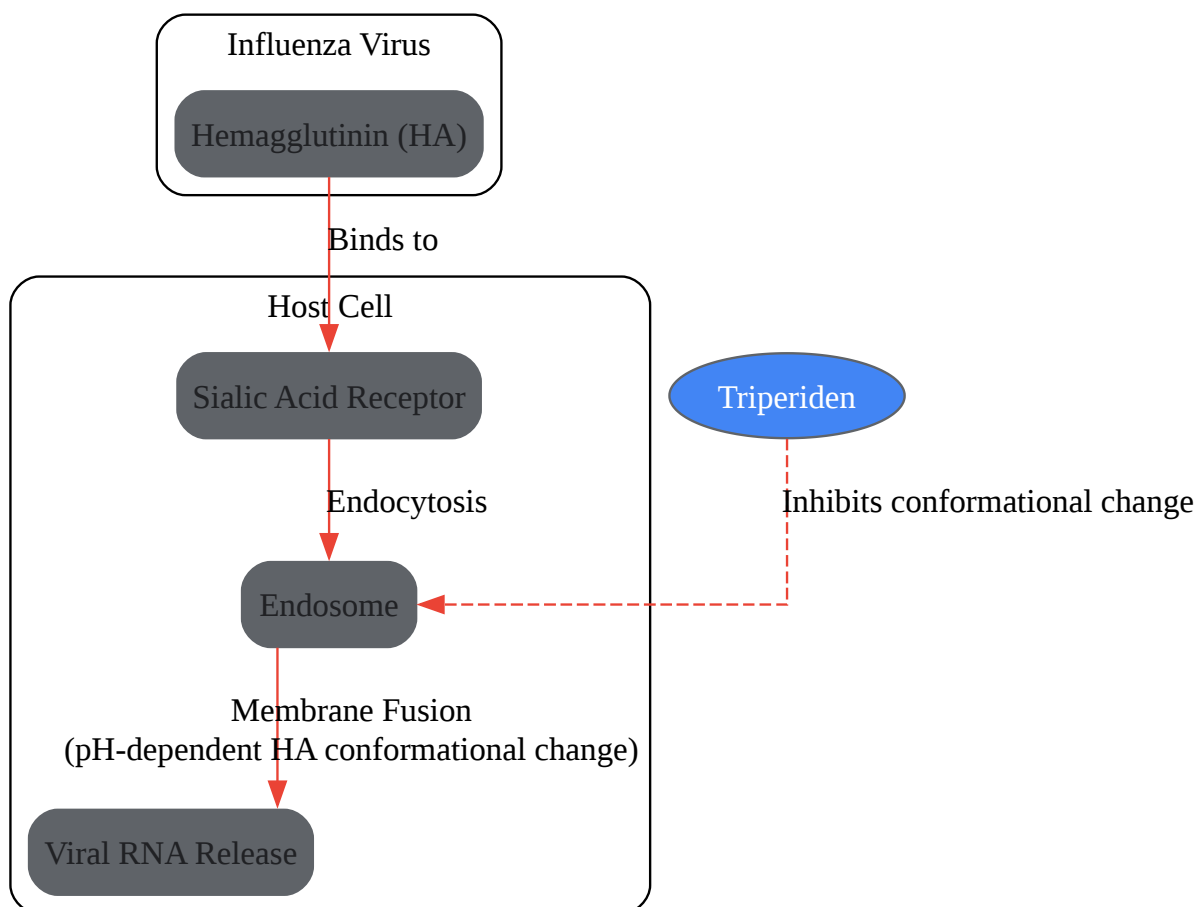
Compound	Receptor	K_i (nM)	Reference
Biperiden	M1 Muscarinic	High Affinity (selective)	[1]

Antiviral Activity

Triperiden has been shown to inhibit the replication of influenza A and B viruses.[7] Its mechanism of action is believed to involve the targeting of the viral hemagglutinin (HA) protein.[8] Hemagglutinin is a glycoprotein on the surface of the influenza virus that is crucial for viral

entry into host cells.[9] **Triperiden** is thought to inhibit the acid-induced conformational change in hemagglutinin, a necessary step for the fusion of the viral and endosomal membranes.[8]

3.2.1. Viral Entry Inhibition Pathway



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Figure 3: Antiviral mechanism of action of **Triperiden**.

3.2.2. Quantitative Data: Antiviral Activity

Virus	Cell Line	IC50	Reference
Influenza A	Chick embryo fibroblast, MDCK, Ehrlich ascites tumour cells	2-6 µg/mL	[7]
Influenza B	Not specified	Active	[7]
Measles	Vero cells	2-6 µg/mL	[7]

Pharmacokinetics

In Vivo Studies in Rats

A study on the biotransformation of **Triperiden** in male Wistar rats following oral administration revealed the following:

- Six hydroxy metabolites were identified in urine and feces.
- Hydroxylation occurred on the piperidine and tricyclic moieties, but not the phenyl ring.
- 10-20% of the metabolites were conjugated as sulfates or glucuronides.
- Approximately 70% of the administered dose and its metabolites were excreted in the urine. [\[10\]](#)

Human Pharmacokinetic Data (for Biperiden)

Pharmacokinetic studies of the closely related drug Biperiden in healthy human subjects provide valuable insights.

Parameter	Value	Route	Reference
Bioavailability	33 ± 5%	Oral	[11]
Elimination Half-life	1.5 h (rapid phase), 24 h (terminal phase)	IV	[11]
Clearance	12 mL/min/kg	IV	[11]
Volume of Distribution	24 L/kg	IV	[11]

Analytical Methods

Several analytical methods have been developed for the quantification of **Triperiden** (or Biperiden) in various matrices.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method has been reported for the determination of Biperiden in solid dosage forms.[12][13]

5.1.1. Experimental Protocol

- Chromatographic System:
 - Column: C18 reversed-phase column.[12][13]
 - Mobile Phase: Acetonitrile-buffer mixture.[12][13]
 - Detection: UV at 205 nm.[12][13]
- Sample Preparation (Solid Dosage Forms):
 - Weigh and powder a sufficient number of tablets.
 - Dissolve a known amount of the powder in a suitable solvent.
 - Use an ultrasonic bath to ensure complete dissolution.[12][13]

- Filter the solution and dilute with the mobile phase to a concentration within the calibration range.

5.1.2. Quantitative Data

Parameter	Value	Reference
Linearity Range	2 - 6 µg/mL	[12][13]
Extraction Yield	≥ 98.4%	[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

A validated GC-MS method has been developed for the therapeutic drug monitoring of Biperiden in human plasma.[14]

5.2.1. Experimental Protocol

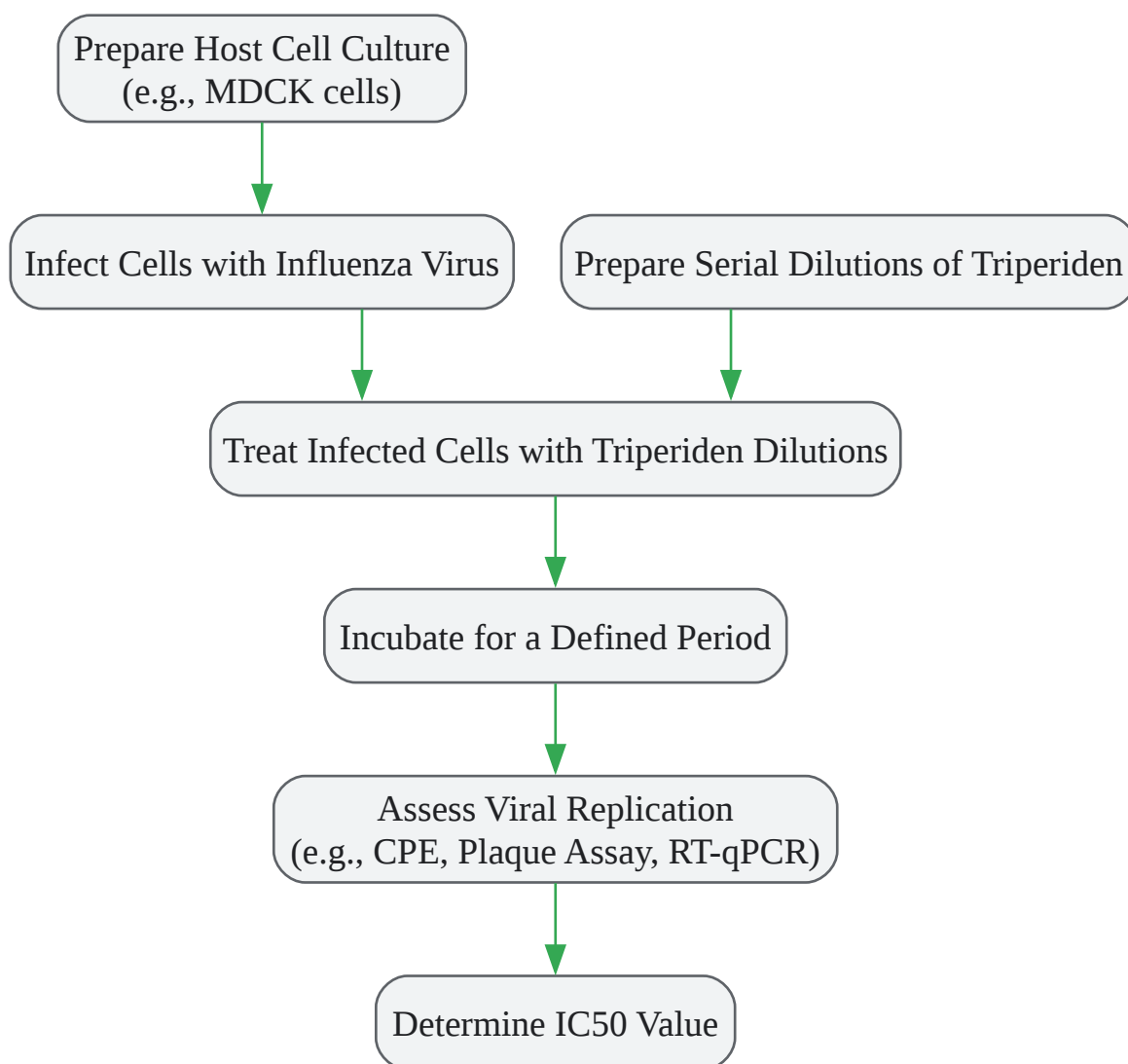
- Extraction: Salt-assisted liquid-liquid extraction from plasma.[14]
- Internal Standard: Biperiden-d5.[14]
- Detection: Mass spectrometry.

5.2.2. Quantitative Data

Parameter	Value	Reference
Linearity Range	0.5 - 15 ng/mL	[14]
Lower Limit of Quantification (LLOQ)	0.5 ng/mL	[14]
Correlation Coefficient (r ²)	> 0.99	[14]

Experimental Workflows

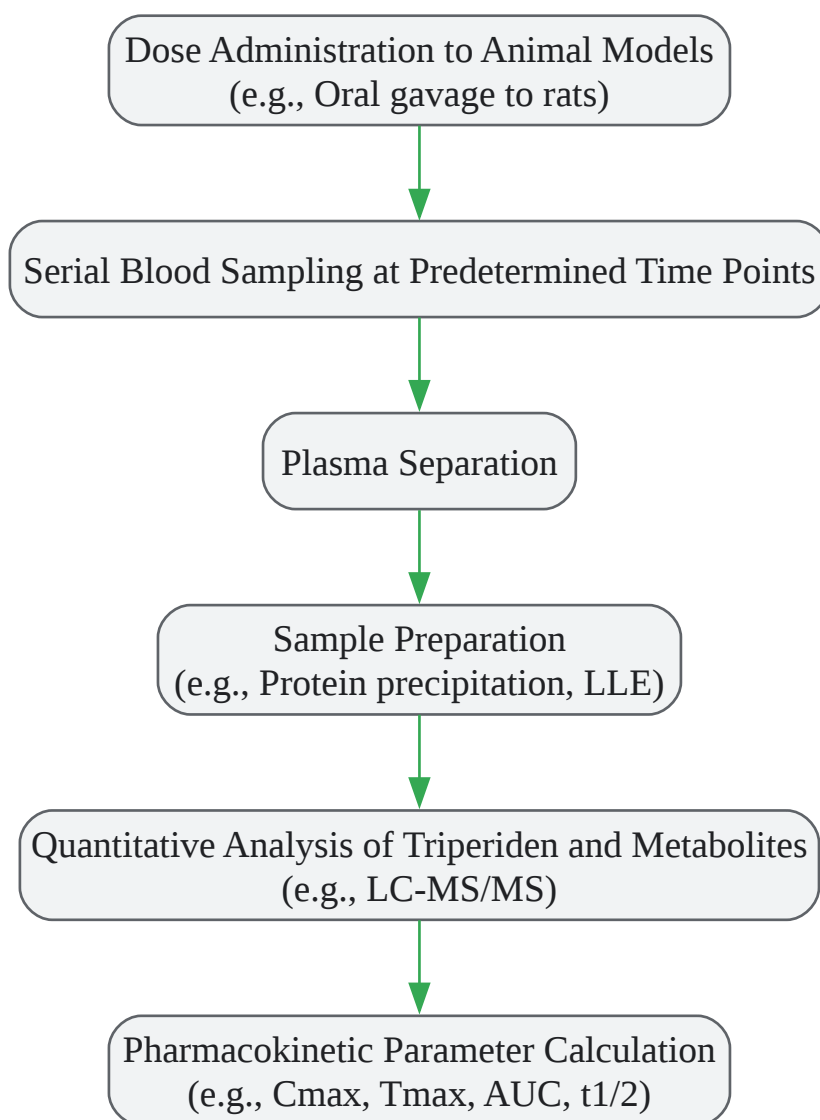
In Vitro Antiviral Assay Workflow



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Figure 4: General workflow for in vitro antiviral activity assessment.

In Vivo Pharmacokinetic Study Workflow



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Figure 5: General workflow for an in vivo pharmacokinetic study.

Conclusion

Triperiden is a multifaceted molecule with established therapeutic applications and potential for further development. Its dual anticholinergic and antiviral properties make it a subject of continued interest. This technical guide has consolidated key data and methodologies to provide a solid foundation for researchers and professionals engaged in the study and application of this compound. The detailed protocols and quantitative summaries are intended to facilitate experimental design and data interpretation, while the graphical representations offer a clear visualization of its mechanisms and workflows.

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